Cas no 2227883-04-5 (rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine)

rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine
- EN300-1951546
- rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine
- 2227883-04-5
-
- Inchi: 1S/C13H16ClF2NO/c1-13(2)9(6-17)11(13)8-5-7(14)3-4-10(8)18-12(15)16/h3-5,9,11-12H,6,17H2,1-2H3/t9-,11-/m0/s1
- InChI Key: COYKQYQCSBRZKG-ONGXEEELSA-N
- SMILES: ClC1C=CC(=C(C=1)[C@H]1[C@H](CN)C1(C)C)OC(F)F
Computed Properties
- Exact Mass: 275.0888482g/mol
- Monoisotopic Mass: 275.0888482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.2Ų
rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1951546-0.25g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 0.25g |
$1708.0 | 2023-09-17 | ||
Enamine | EN300-1951546-2.5g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 2.5g |
$3641.0 | 2023-09-17 | ||
Enamine | EN300-1951546-0.5g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 0.5g |
$1783.0 | 2023-09-17 | ||
Enamine | EN300-1951546-1g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 1g |
$1857.0 | 2023-09-17 | ||
Enamine | EN300-1951546-5g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 5g |
$5387.0 | 2023-09-17 | ||
Enamine | EN300-1951546-5.0g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 5g |
$5387.0 | 2023-06-02 | ||
Enamine | EN300-1951546-10.0g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 10g |
$7988.0 | 2023-06-02 | ||
Enamine | EN300-1951546-0.05g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 0.05g |
$1560.0 | 2023-09-17 | ||
Enamine | EN300-1951546-1.0g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 1g |
$1857.0 | 2023-06-02 | ||
Enamine | EN300-1951546-0.1g |
rac-[(1R,3R)-3-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropyl]methanamine |
2227883-04-5 | 0.1g |
$1635.0 | 2023-09-17 |
rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
Additional information on rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine
Chemical Profile of rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine (CAS No. 2227883-04-5)
Rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine (CAS No. 2227883-04-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a cyclopropyl backbone substituted with an amine functional group, which is further elaborated with a phenyl ring bearing chloro and difluoromethoxy substituents. The precise stereochemistry, indicated by the (1R,3R) configuration, underscores the importance of chirality in determining the compound's pharmacological properties.
The structural motif of this molecule presents several key features that make it of interest for medicinal chemistry applications. The cyclopropyl group is known for its rigid three-membered ring structure, which can contribute to favorable interactions with biological targets. Additionally, the presence of both chloro and difluoromethoxy groups on the phenyl ring suggests potential for metabolic stability and enhanced binding affinity. These structural elements are often exploited in drug design to optimize pharmacokinetic profiles and therapeutic efficacy.
In recent years, there has been a growing interest in developing novel small molecules that target complex biological pathways. Rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine has been studied as a potential lead compound in the search for new therapeutic agents. Its unique scaffold and functional groups make it a valuable candidate for further exploration in drug discovery programs.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amine group can serve as a point of attachment for various pharmacophores, allowing chemists to modify its properties to achieve specific biological outcomes. This flexibility is particularly valuable in the context of structure-based drug design, where precise control over molecular interactions is crucial.
The synthesis of rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The cyclopropyl ring requires careful handling to maintain its integrity during functionalization, while the stereochemistry must be preserved throughout the synthetic sequence. Despite these challenges, advances in synthetic methodology have made it increasingly feasible to access such complex molecules with high enantiopurity.
Recent studies have highlighted the importance of computational methods in the design and optimization of drug-like molecules. Molecular modeling techniques have been employed to predict the binding modes of rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine to various biological targets. These simulations have provided valuable insights into how structural modifications can influence binding affinity and selectivity.
The compound's potential biological activity has also been explored through in vitro assays. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. While these findings are promising, further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
The development of new synthetic routes to rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine has been a focus of recent research efforts. One particularly innovative approach involves the use of transition metal-catalyzed reactions to construct the cyclopropyl moiety efficiently. Such methodologies not only improve synthetic efficiency but also offer opportunities for scalable production.
The impact of this compound on future drug development is yet to be fully realized, but its unique structural features and promising biological activity make it a compelling candidate for further investigation. As our understanding of complex biological systems continues to grow, compounds like rac-(1R,3R)-3-5-chloro-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropylmethanamine will play an increasingly important role in shaping new therapeutic strategies.
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